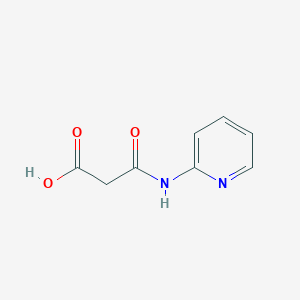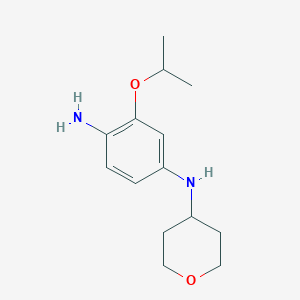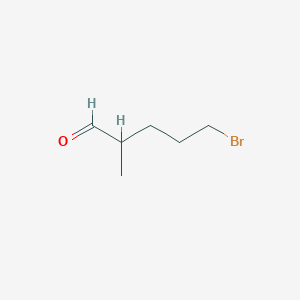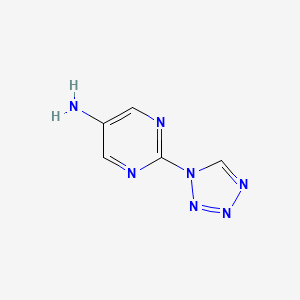
3-Oxo-3-(pyridin-2-ylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-(pyridin-2-ylamino)propanoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of propanoic acid, where the amino group is substituted with a pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Oxo-3-(pyridin-2-ylamino)propanoic acid can be synthesized through the reaction of 2-aminopyridine with butyl acrylate. The reaction typically involves the use of a suitable solvent such as methanol and may require heating to facilitate the reaction . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3-(pyridin-2-ylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-(pyridin-2-ylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Oxo-3-(pyridin-2-ylamino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(pyridin-2-ylamino)propanoic acid: A closely related compound with similar properties and applications.
ethyl (2Z)-2-(hydroxyimino)-3-oxo-3-(2-pyridinyl)propanoate:
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: A compound with similar structural features and reactivity.
Uniqueness
3-Oxo-3-(pyridin-2-ylamino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3-oxo-3-(pyridin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(5-8(12)13)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
VOXPFQFSRHZUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)








![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
